
5-Bromo-2,4-dimethoxyaniline
概要
説明
5-Bromo-2,4-dimethoxyaniline is a useful research compound. Its molecular formula is C8H10BrNO2 and its molecular weight is 232.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacology and Toxicology of Brominated Hallucinogens
Serotonergic hallucinogens, including some brominated compounds, are studied for their profound effects on perception and cognition. The research discusses the structure-activity relationships, behavioral pharmacology, metabolism, and toxicity of N-benzylphenethylamines (NBOMes), which show high affinity for the 5-HT2A receptor and are highly potent. Although 5-Bromo-2,4-dimethoxyaniline is not explicitly mentioned, understanding the interactions and effects of similar brominated compounds can provide insights into potential research areas involving this compound in neuropharmacology and toxicology (Halberstadt, 2017).
Environmental Toxicology of Brominated Compounds
Studies on 2,4,6-Tribromophenol, a brominated compound, focus on its occurrence in the environment, toxicokinetics, and toxicodynamics. While this compound is distinct, research on tribromophenol underscores the environmental and toxicological relevance of brominated compounds. This includes their use as pesticides, occurrence as degradation products of brominated flame retardants, and their potential health impacts, which could parallel considerations for the environmental study of this compound (Koch & Sures, 2018).
Anti-inflammatory Applications of Psychedelics
Research into the anti-inflammatory potential of psychedelics, including brominated agonists, indicates their ability to regulate inflammatory pathways via novel mechanisms. This suggests avenues for this compound research in exploring anti-inflammatory properties, given its structural similarity to compounds discussed. Such studies emphasize the broader therapeutic potential of brominated molecules beyond their known psychological effects (Flanagan & Nichols, 2018).
Brominated Flame Retardants and Environmental Health
A review of novel brominated flame retardants highlights their occurrence in indoor air, dust, consumer goods, and food, pointing to the environmental and health implications of brominated compounds. Although the specific applications of this compound in flame retardants are not detailed, the discussion on the environmental persistence and potential health risks of brominated flame retardants could inform safety and regulatory considerations for its use (Zuiderveen, Slootweg, & de Boer, 2020).
Safety and Hazards
The safety information for 5-Bromo-2,4-dimethoxyaniline includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . The signal word is “Warning” and the GHS pictogram is GHS07 .
作用機序
Target of Action
This compound belongs to the class of organic compounds known as dimethoxybenzenes , which are organic aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups .
Mode of Action
It is known that dimethoxybenzenes can participate in various chemical reactions due to the presence of the methoxy groups .
生化学分析
Biochemical Properties
5-Bromo-2,4-dimethoxyaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as monoamine oxidase (MAO), which is involved in the oxidative deamination of neurotransmitters. The interaction between this compound and MAO can lead to the inhibition of the enzyme’s activity, affecting the metabolism of neurotransmitters and potentially altering neurological functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the dopamine signaling pathway by increasing dopamine levels and decreasing the levels of its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in the nucleus accumbens . This alteration in dopamine metabolism can impact cellular functions such as locomotion and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, leading to either inhibition or activation of their functions. For example, its interaction with monoamine oxidase results in enzyme inhibition, which in turn affects the breakdown of neurotransmitters . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound can have a biphasic effect on EEG power spectra and coherence, with initial decreases followed by increases over time . These temporal changes are linked to its stability and the dynamics of its interactions with cellular components.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can induce mild effects on locomotion and behavior, while higher doses can lead to more pronounced effects, including potential toxicity. For instance, doses of 50 mg/kg in rats have shown biphasic effects on EEG power and coherence, with initial inhibitory effects followed by excitatory effects . These dosage-dependent effects highlight the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through oxidative deamination and demethylation. The compound is metabolized to 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid, among other metabolites . These metabolic pathways involve enzymes such as monoamine oxidase and other oxidases, which facilitate the breakdown and transformation of the compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for different biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular metabolism and signaling pathways .
特性
IUPAC Name |
5-bromo-2,4-dimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCWCTCUSSOSKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10603884 | |
| Record name | 5-Bromo-2,4-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169883-36-7 | |
| Record name | 5-Bromo-2,4-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


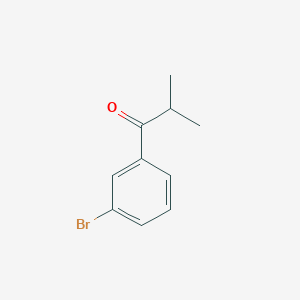
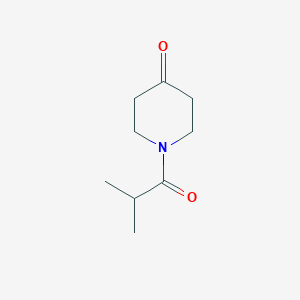
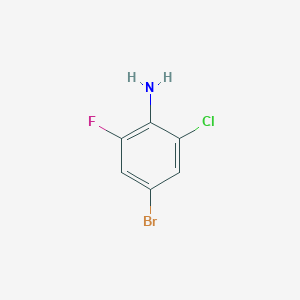
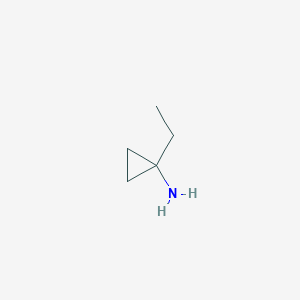
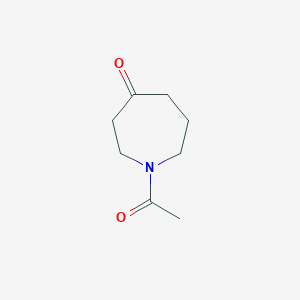
acetic acid](/img/structure/B1287605.png)
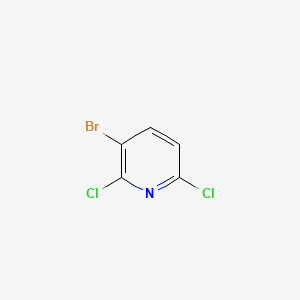



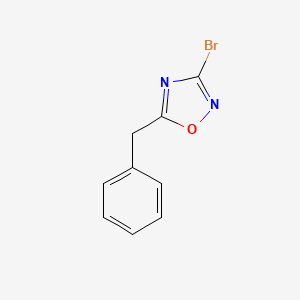


![3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1287646.png)
